molecular formula C14H8N2O B1683917 1,9-Pyrazoloanthrone CAS No. 129-56-6

1,9-Pyrazoloanthrone

Cat. No.: B1683917
CAS No.: 129-56-6
M. Wt: 220.23 g/mol
InChI Key: ACPOUJIDANTYHO-UHFFFAOYSA-N
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Description

Pyrazolanthrone, also known as 1,9-pyrazoloanthrone, is a chemical compound that belongs to the class of organic compounds known as anthracenes. These compounds contain a system of three linearly fused benzene rings. Pyrazolanthrone is a derivative of anthrone and is used in biochemical studies as an inhibitor of c-Jun N-terminal kinases (JNKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazolanthrone can be synthesized by the condensation of 2-chloroanthraquinone with anhydrous hydrazine in pyridine at 100°C. The purification process involves converting the product to the N-acetyl derivative, which is then crystallized from acetic acid. The acetyl group is subsequently hydrolyzed with ammonium hydroxide in methanol .

Industrial Production Methods: While specific industrial production methods for pyrazolanthrone are not extensively documented, the synthesis route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Pyrazolanthrone undergoes various chemical reactions, including:

    Oxidation: Pyrazolanthrone can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in pyrazolanthrone.

    Substitution: Pyrazolanthrone can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different hydro derivatives.

Scientific Research Applications

Pyrazolanthrone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pyrazolanthrone is unique due to its specific inhibition of c-Jun N-terminal kinases (JNKs), which distinguishes it from other anthracene derivatives. Its ability to modulate key cellular processes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPOUJIDANTYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040525
Record name Anthra(1,9-cd)pyrazol-6(2H)-one
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Molecular Weight

220.23 g/mol
Source PubChem
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CAS No.

129-56-6
Record name Anthra[1,9-cd]pyrazol-6(2H)-one
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Record name Pyrazolanthrone
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Record name 1,9-Pyrazoloanthrone
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Synthesis routes and methods I

Procedure details

Anhydrous hydrazine is added to a solution of 2-chloroanthraquinone (Aldrich) in 10 mL pyridine, and the mixture heated at 100° C. for 16 hours. The mixture is cooled and the solvent is evaporated in vacuo. The residue is taken in hot 6N HCl, and the solid is collected by filtration. Flash chromatography of the crude material on silica gel affords anthra[1,9cd]pyrazol-6(2H)-one (“Compound 1”) as yellow solids.
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Synthesis routes and methods II

Procedure details

To 55 parts of a moist filter cake containing 24 parts of 1-anthraquinonyl hydrazine (dry weight) obtained by the the procedure described in any one of Examples 1 to 11 are added 150 parts by volume of concentrated sulfuric acid, such that the temperature does not rise above 100° C. (about 1/2 hour). The reaction mixture is then stirred for 2 hours at 100° to 110° C., subsequently cooled to 40° C. and diluted dropwise with 150 parts by volume of water. The suspension is then poured into a mixture of ice and water and filtered. The filter cake is washed neutral with water and dried, affording 22.2 parts of pyrazolanthrone of the formula. ##STR6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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